

NVP-BAW2881: A Comparative Guide to Efficacy and Selectivity

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Compound of Interest		
Compound Name:	NVP-BAW2881	
Cat. No.:	B1667765	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the vascular endothelial growth factor receptor (VEGFR) inhibitor **NVP-BAW2881** with other established multi-kinase inhibitors: Sunitinib, Sorafenib, and Axitinib. The information is intended for researchers and professionals in drug development to facilitate informed decisions in experimental design and therapeutic strategy.

Executive Summary

NVP-BAW2881 is a potent inhibitor of VEGFR tyrosine kinases, demonstrating significant efficacy in preclinical models of skin inflammation and angiogenesis.[1] This guide presents a comparative analysis of its kinase selectivity and cellular activity against three widely used, FDA-approved tyrosine kinase inhibitors. While direct head-to-head clinical data is unavailable, this comparison of their biochemical profiles offers valuable insights into their potential therapeutic applications and off-target effects.

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety profile. The following table summarizes the inhibitory activity (IC50 in nM) of **NVP-BAW2881** and its comparators against their primary VEGFR targets and a selection of other relevant kinases.



Target Kinase	NVP-BAW2881 (IC50, nM)	Sunitinib (IC50, nM)	Sorafenib (IC50, nM)	Axitinib (IC50, nM)
VEGFR1 (Flt-1)	820[2]	80	26	0.1[3]
VEGFR2 (KDR/Flk-1)	9[2]	80[4]	90	0.2[3]
VEGFR3 (Flt-4)	420[2]	-	20	0.1-0.3[3]
PDGFRβ	>10,000	2[4]	57	1.6[3]
c-KIT	>10,000	-	68	1.7[3]
Tie2	650[2]	-	-	-
RET	410[2]	-	43	-
B-RAF	Sub-µM[2]	-	22	-
c-RAF	Sub-µM[2]	-	6	-
ABL	Sub-µM[2]	-	-	-

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is compiled from various sources for comparative purposes. Please refer to the cited literature for detailed experimental conditions.

Cellular Activity

The following table outlines the cellular potency of **NVP-BAW2881** and its comparators in inhibiting VEGFR phosphorylation and endothelial cell proliferation.

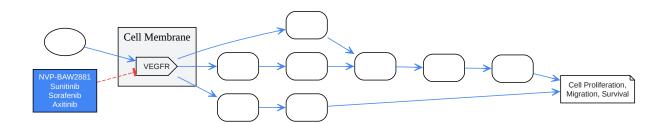


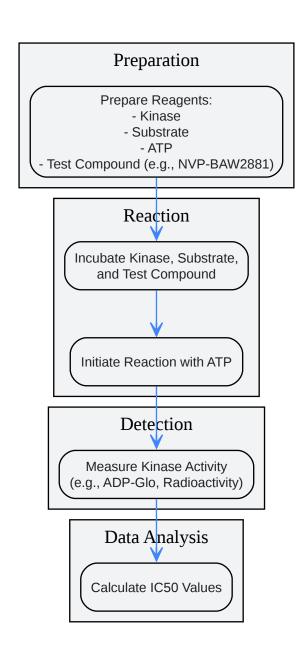
Assay	NVP-BAW2881	Sunitinib	Sorafenib	Axitinib
VEGFR2 Phosphorylation (IC50, nM)	2.9 (HUVECs)[2], 4.2 (VEGFR-2 transfected CHO)[2]	10 (VEGF-dependent VEGFR2 phosphorylation in NIH-3T3 cells)	30 (VEGFR2 phosphorylation in NIH 3T3 cells)	-
Endothelial Cell Proliferation (IC50, nM)	Potent inhibition at 1 nM (VEGF- A-induced HUVEC proliferation)	40 (VEGF- induced HUVEC proliferation)	-	573 (non-VEGF stimulated HUVEC)[3]

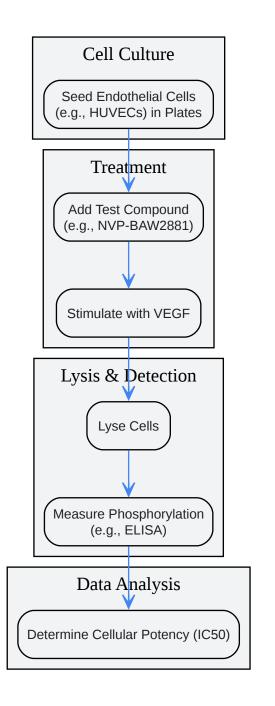
Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.











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